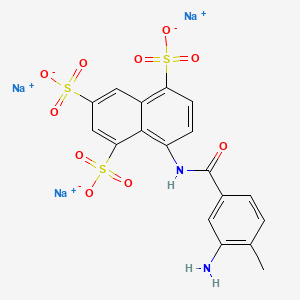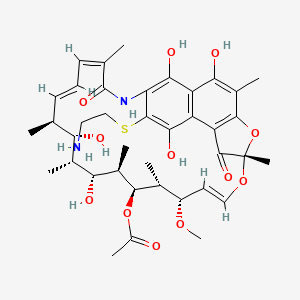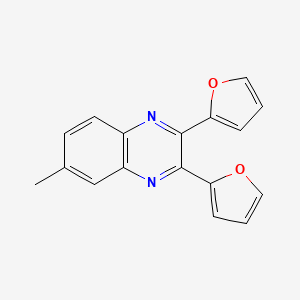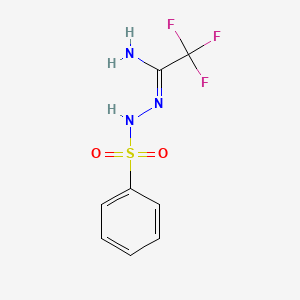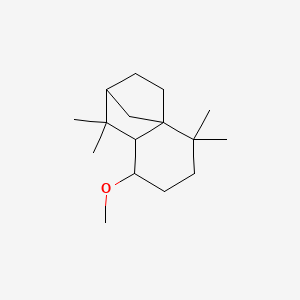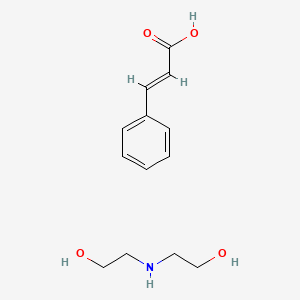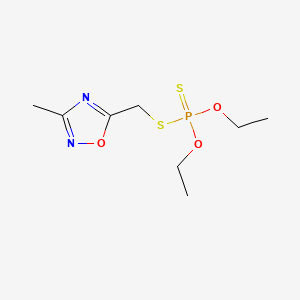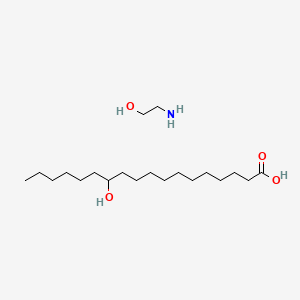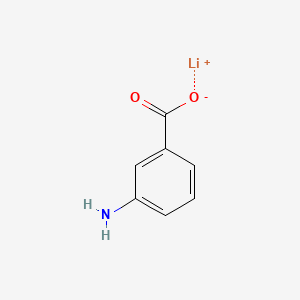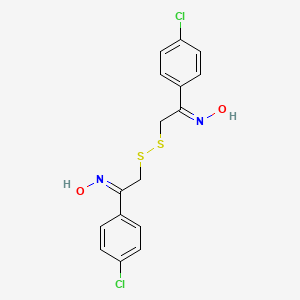
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy, methoxyphenyl, and sulphonate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate typically involves the reaction of 4-hydroxy-7-aminonaphthalene-2-sulphonic acid with 4-methoxyaniline in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted naphthalenes, and various substituted naphthalene sulphonates.
Scientific Research Applications
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, leading to changes in metabolic pathways. It can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Similar structure but with a methylamino group instead of a methoxyphenyl group.
7-Amino-4-hydroxy-2-naphthalenesulfonic acid: Lacks the methoxyphenyl substitution.
Uniqueness
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
83763-36-4 |
|---|---|
Molecular Formula |
C17H14NNaO5S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
sodium;4-hydroxy-7-(4-methoxyanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H15NO5S.Na/c1-23-14-5-2-12(3-6-14)18-13-4-7-16-11(8-13)9-15(10-17(16)19)24(20,21)22;/h2-10,18-19H,1H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
ZOTNRXIFPMXLAI-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



